4-(2-Aminoethyl)phenyl methanesulfonate

Description

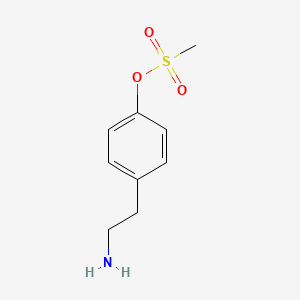

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H13NO3S |

|---|---|

Molecular Weight |

215.27 g/mol |

IUPAC Name |

[4-(2-aminoethyl)phenyl] methanesulfonate |

InChI |

InChI=1S/C9H13NO3S/c1-14(11,12)13-9-4-2-8(3-5-9)6-7-10/h2-5H,6-7,10H2,1H3 |

InChI Key |

VVBYSMLJOLHYMM-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)OC1=CC=C(C=C1)CCN |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 4 2 Aminoethyl Phenyl Methanesulfonate

Precursor Synthesis and Structural Functionalization Approaches

The assembly of 4-(2-aminoethyl)phenyl methanesulfonate (B1217627) is logically divided into two primary stages: the preparation of the 4-(2-aminoethyl)phenol intermediate and the subsequent esterification of the phenolic hydroxyl group. Each stage presents unique challenges and requires specific chemical transformations to achieve the desired product with high yield and purity.

Methodologies for the 4-(2-Aminoethyl)phenyl Scaffold Preparation

The 4-(2-aminoethyl)phenyl scaffold, also known as tyramine (B21549), is a crucial precursor. Its synthesis involves the introduction of an aminoethyl side chain onto a benzene (B151609) ring bearing a hydroxyl group. The presence of both a reactive phenolic hydroxyl group and a primary amine necessitates strategic use of protecting groups to ensure selective reactions.

Several synthetic routes have been developed to introduce the 2-aminoethyl side chain onto an aromatic ring. One common approach starts from a precursor with a different functional group that can be converted to the aminoethyl moiety.

A notable method for the preparation of 4-(2-aminoethyl)phenol involves a two-step process starting from 4-(2-hydroxyethyl)-2,6-di-tert-butylphenol. google.com In the first step, this starting material is heated with hydrobromic acid. This reaction serves a dual purpose: it replaces the hydroxyl group of the side chain with a bromine atom and removes the tert-butyl protecting groups from the phenol (B47542). google.com The resulting intermediate, 4-(2-bromoethyl)phenol, is then treated with ammonia (B1221849) in a methanol (B129727) solution to yield tyramine hydrobromide via nucleophilic substitution. google.com Subsequent treatment with an alkaline solution affords the free base, 4-(2-aminoethyl)phenol. google.com

Another strategy involves the reduction of a nitrovinyl group. For instance, 2-(2-aminoethyl)phenol (B125480) can be synthesized from 2-(2-nitrovinyl)phenol using a reducing agent like lithium aluminum hydride (LiAlH4) in an inert solvent such as tetrahydrofuran (B95107) (THF). chemicalbook.com This method provides a direct conversion of the nitrovinyl group to the aminoethyl group.

The following table summarizes a synthetic approach to a related scaffold, highlighting the transformation of a functional group to introduce the aminoethyl side chain.

| Step | Starting Material | Reagents and Conditions | Product |

| 1 | 2-(2-nitrovinyl)phenol | LiAlH4, THF, 0 °C to room temperature | 2-(2-Aminoethyl)phenol |

Given the presence of both an amine and a hydroxyl group in the 4-(2-aminoethyl)phenol scaffold, the use of protecting groups is often essential to achieve selective functionalization. Orthogonal protecting group chemistry is a powerful strategy that allows for the selective removal of one protecting group in the presence of others. organic-chemistry.org This is crucial when sequential reactions are required at different functional sites.

Commonly used amine protecting groups include tert-butyloxycarbonyl (Boc), carbobenzyloxy (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). acs.org These groups can be selectively removed under different conditions. For example, the Boc group is labile to acidic conditions, while the Fmoc group is removed by treatment with a base like piperidine. organic-chemistry.orgiris-biotech.de This orthogonality allows for the deprotection of one amine without affecting another protected with a different group. organic-chemistry.org

For primary amines, it is sometimes desirable to use protecting groups that allow for selective deprotection in the presence of other acid- or base-sensitive groups. The 2,5-dimethylpyrrole protecting group, for instance, is stable to strong bases and can be removed under specific acidic conditions, making it orthogonal to Cbz and Fmoc groups. acs.org Another set of orthogonal protecting groups are Dde and ivDde, which are stable to the conditions used for Fmoc and Boc removal but can be cleaved with hydrazine. sigmaaldrich.com

| Protecting Group | Abbreviation | Deprotection Conditions | Orthogonal to |

| tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA) | Fmoc, Cbz (under specific conditions) |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic (e.g., Piperidine) | Boc, Cbz |

| Carbobenzyloxy | Cbz | Hydrogenolysis (e.g., H2, Pd/C) | Boc, Fmoc |

| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | Hydrazine | Fmoc, Boc |

Formation of the Aryl Methanesulfonate Ester Moiety

The final step in the synthesis of 4-(2-aminoethyl)phenyl methanesulfonate is the formation of the methanesulfonate (mesylate) ester from the phenolic hydroxyl group of the 4-(2-aminoethyl)phenol precursor. This is a type of sulfonylation reaction.

The most common method for the formation of sulfonate esters from phenols is the reaction with a sulfonyl chloride, such as methanesulfonyl chloride (MsCl), in the presence of a base. researchgate.net The base, typically a non-nucleophilic amine like triethylamine (B128534) or pyridine (B92270), serves to neutralize the hydrogen chloride byproduct generated during the reaction. libretexts.orgchemguide.co.uk

The reaction proceeds via a nucleophilic attack of the phenoxide ion on the electrophilic sulfur atom of the methanesulfonyl chloride. To facilitate the formation of the more nucleophilic phenoxide ion, the reaction is often carried out in the presence of a base. libretexts.orgchemguide.co.uk For less reactive phenols or sulfonyl chlorides, converting the phenol to its corresponding sodium or potassium salt (a phenoxide) prior to the reaction can increase the reaction rate. libretexts.orgchemguide.co.uk

The general reaction is as follows:

Ar-OH + CH3SO2Cl + Base → Ar-OSO2CH3 + Base·HCl

| Phenol Derivative | Sulfonylating Agent | Base | Product |

| 4-(2-Aminoethyl)phenol (amine protected) | Methanesulfonyl chloride | Triethylamine or Pyridine | Protected this compound |

While methanesulfonyl chloride is a common reagent, other sulfonylation methods can also be employed for the esterification of phenolic hydroxyl groups. One such alternative is the use of chlorosulfonic acid. nih.govgoogle.com However, this reagent is highly reactive and can lead to side reactions, such as sulfonation of the aromatic ring. nih.gov

Another approach involves the use of sulfur trioxide (SO3) complexes, such as SO3-pyridine or SO3-triethylamine. nih.gov These complexes are milder sulfonating agents compared to free SO3 or chlorosulfonic acid and can provide better control over the reaction. nih.gov The reaction of a phenol with an SO3 complex typically yields the corresponding phenyl sulfate (B86663). While this produces a sulfate ester rather than a methanesulfonate, it represents an alternative pathway for sulfonylation of the phenolic hydroxyl group.

These alternative methods can be particularly useful when the substrate is sensitive to the conditions required for reactions with sulfonyl halides. The choice of the sulfonylation agent and reaction conditions must be carefully optimized to maximize the yield of the desired methanesulfonate ester while minimizing the formation of byproducts.

Multi-Step Synthesis Design and Optimization

A linear synthetic route is a sequential process where a starting material undergoes a series of transformations to yield the final product. For this compound, a plausible linear synthesis commences with a readily available precursor, such as N-protected 4-(2-aminoethyl)phenol (e.g., N-Boc-tyramine). This strategy involves three key stages:

Protection of the amine group: The amino group of 4-(2-aminoethyl)phenol is protected to prevent it from reacting in subsequent steps. The tert-butoxycarbonyl (Boc) group is a common choice for this purpose due to its stability and ease of removal.

Mesylation of the phenolic hydroxyl group: The protected intermediate is then reacted with methanesulfonyl chloride in the presence of a base to form the methanesulfonate ester.

Deprotection of the amine group: The final step involves the removal of the protecting group to yield the target compound, this compound.

The table below outlines a comparison of these two synthetic design strategies.

| Feature | Linear Synthesis | Convergent Synthesis |

| Overall Yield | Can be lower due to the cumulative loss at each step. | Often higher as the number of sequential steps is reduced. |

| Process Efficiency | Can be less efficient for complex molecules due to the longer reaction sequence. | More efficient for complex molecules due to parallel synthesis of fragments. |

| Flexibility | Less flexible, as a failure in an early step impacts the entire sequence. | More flexible, as issues with one fragment do not halt the synthesis of others. |

| Purification | May involve more purification steps of intermediates. | Can simplify purification by combining larger, more complex fragments at the end. |

The critical step in the synthesis of this compound is the formation of the methanesulfonate ester, a key bond formation. The efficiency of this reaction is highly dependent on the catalyst system and the reaction conditions.

The mesylation of the phenolic hydroxyl group is typically achieved by reacting the N-protected 4-(2-aminoethyl)phenol with methanesulfonyl chloride. This reaction is generally facilitated by a base, which acts as a scavenger for the hydrochloric acid byproduct. Common bases used for this purpose include pyridine and triethylamine. While this reaction can often proceed without a specific catalyst, the choice of base and solvent, as well as the reaction temperature, are crucial for optimizing the yield and minimizing side reactions.

The tuning of these reaction conditions is essential for maximizing the efficiency of the synthesis. Key parameters that are optimized include:

Stoichiometry of Reagents: The molar ratio of the N-protected phenol, methanesulfonyl chloride, and the base is carefully controlled to ensure complete reaction and minimize the formation of impurities.

Temperature: The reaction temperature is optimized to ensure a reasonable reaction rate without promoting decomposition or side reactions. Mesylation reactions are often carried out at reduced temperatures to control their exothermic nature.

Solvent: The choice of solvent is critical. Aprotic solvents such as dichloromethane (B109758) or tetrahydrofuran are commonly used as they are inert under the reaction conditions and can dissolve the reactants.

Reaction Time: The duration of the reaction is monitored to ensure it proceeds to completion.

The following table provides a hypothetical example of reaction condition tuning for the mesylation of N-Boc-tyramine.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Base | Pyridine | Triethylamine | Diisopropylethylamine |

| Solvent | Dichloromethane | Tetrahydrofuran | Dichloromethane |

| Temperature | 0 °C to rt | -10 °C to 0 °C | 0 °C to rt |

| Yield (%) | 85 | 92 | 88 |

The principles of sustainable or "green" chemistry are increasingly being applied to the synthesis of chemical compounds to minimize their environmental impact. In the context of preparing this compound, several sustainable practices can be implemented.

Atom Economy: This principle, developed by Barry Trost, emphasizes the maximization of the incorporation of all materials used in the process into the final product. In the proposed linear synthesis, the main byproduct is the hydrochloride salt of the base used in the mesylation step. The choice of a base that can be easily recycled or has a lower molecular weight can improve the atom economy.

Use of Greener Solvents: Traditional organic solvents often pose environmental and health risks. The substitution of hazardous solvents with more environmentally benign alternatives is a key aspect of green chemistry. For the mesylation and deprotection steps, exploring the use of greener solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources, or even water-based systems where feasible, can significantly improve the sustainability of the process.

Catalysis: The use of catalytic rather than stoichiometric amounts of reagents is a cornerstone of green chemistry. While the mesylation step typically uses a stoichiometric amount of base, research into catalytic methods for such transformations is an active area. For other steps, such as the deprotection of the Boc group, catalytic methods using solid acids could be explored to replace stoichiometric amounts of strong acids.

Waste Reduction: A primary goal of sustainable synthesis is to minimize waste generation. This can be achieved through the optimization of reaction conditions to maximize yield and reduce the formation of byproducts, as well as by recycling solvents and reagents where possible.

The application of these principles not only reduces the environmental footprint of the synthesis but can also lead to more efficient and cost-effective processes.

Mechanistic Organic Chemistry and Reactivity Profile of 4 2 Aminoethyl Phenyl Methanesulfonate

Role of the Methanesulfonate (B1217627) Group in Reaction Pathways

The methanesulfonate (mesyl) group is a critical functional moiety in organic synthesis, primarily due to its exceptional ability to function as a leaving group in a variety of chemical transformations. Its reactivity is rooted in the electronic structure of the sulfonate ester, where the sulfur atom is bonded to three oxygen atoms and a methyl group. This arrangement allows for the effective delocalization of the negative charge that develops when the group departs, rendering the corresponding methanesulfonate anion a stable, weakly basic species. researchgate.net This inherent stability is the cornerstone of its utility in nucleophilic substitution and elimination reactions. ontosight.ai

The methanesulfonate group is widely recognized as an excellent nucleofuge, or leaving group, in nucleophilic substitution reactions. researchgate.netontosight.ai This efficacy stems from the stability of the resultant methanesulfonate anion (CH₃SO₃⁻), where the negative charge is delocalized across the three oxygen atoms through resonance. This delocalization significantly lowers the basicity of the anion, making it a weak base and, consequently, an excellent leaving group. The C-O bond of the methanesulfonate ester is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles.

In the context of 4-(2-Aminoethyl)phenyl methanesulfonate, the methanesulfonate is attached to an aromatic ring (an aryl methanesulfonate). Nucleophilic substitution can occur, though the mechanism is distinct from that of alkyl methanesulfonates. The reaction, termed Nucleophilic Aromatic Substitution (SNA), generally requires stringent conditions or activation of the aromatic ring. libretexts.orglibretexts.orglibretexts.org For substitution to occur, the aromatic ring must typically be substituted with strong electron-withdrawing groups at the ortho and/or para positions relative to the leaving group. libretexts.orglibretexts.orglibretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed upon nucleophilic attack. libretexts.orglibretexts.org

An efficient synthesis of unsymmetrical diaryl ethers has been developed utilizing aryl methanesulfonates as latent phenols. nih.gov In this procedure, the aryl methanesulfonate is deprotected in situ to generate a phenoxide, which then acts as a nucleophile in an SNAr reaction with an activated aryl halide. nih.gov This highlights the utility of the methanesulfonate group in facilitating such transformations.

The general mechanism for an SNAr reaction is a two-step addition-elimination process:

Addition: The nucleophile attacks the carbon atom bearing the methanesulfonate group, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion (Meisenheimer complex). libretexts.org

Elimination: The leaving group (methanesulfonate anion) departs, and the aromaticity of the ring is restored. libretexts.org

For some substrates, a concerted nucleophilic aromatic substitution (CSNAr) mechanism, which does not proceed via a Meisenheimer intermediate, has also been proposed, expanding the scope of these reactions to arenes that are not electron-poor. nih.gov

The reactivity of methanesulfonates as leaving groups differs significantly depending on whether the group is attached to an alkyl (sp³) or an aryl (sp²) carbon. This difference is primarily dictated by the distinct mechanisms of nucleophilic substitution at these centers.

Alkyl Methanesulfonates: These compounds typically undergo SN2 reactions. The reaction rate is sensitive to steric hindrance at the electrophilic carbon. The C-O bond is cleaved, and the nucleophile attacks from the backside, leading to an inversion of stereochemistry. umassd.edu The leaving group ability of methanesulfonate in alkyl systems is often compared to other common leaving groups. For example, kinetic studies on neopentyl systems have shown that halides like iodide and bromide can be more reactive than methanesulfonate and p-toluenesulfonate. nih.govacs.orgresearchgate.net Trifluoromethanesulfonate (triflate) is generally considered a better leaving group than methanesulfonate. nih.govacs.org

Aryl Methanesulfonates: Nucleophilic substitution at an unactivated aryl carbon is significantly more difficult. The C(sp²)-O bond is stronger than a C(sp³)-O bond, and the geometry of the aromatic ring prevents backside attack as required for a standard SN2 reaction. libretexts.org Therefore, aryl methanesulfonates react via the SNAr mechanism, which, as previously mentioned, requires activation by electron-withdrawing groups. libretexts.org The rate-determining step in SNAr is typically the initial attack of the nucleophile to form the Meisenheimer complex. nih.gov Consequently, the leaving group's ability to depart is less critical to the reaction rate than the ring's electronic properties. The typical leaving group order in SNAr reactions is F > Cl ≈ Br > I, which is inverted compared to SN2 reactions and is attributed to the high electronegativity of fluorine stabilizing the transition state leading to the Meisenheimer complex. nih.gov

The following table summarizes the key differences in reactivity:

| Feature | Alkyl Methanesulfonates | Aryl Methanesulfonates |

| Hybridization of Carbon | sp³ | sp² |

| Typical Mechanism | SN2 | SNAr (Addition-Elimination) |

| Stereochemistry | Inversion | Not applicable |

| Key Requirement | Low steric hindrance | Electron-withdrawing groups on the ring |

| Bond Strength | Weaker C(sp³)-O bond | Stronger C(sp²)-O bond |

| Relative Reactivity | Generally more reactive in substitution | Less reactive unless activated |

Solvolysis is a specific type of nucleophilic substitution where the solvent acts as the nucleophile. The study of solvolysis provides significant insight into reaction mechanisms and leaving group ability.

The solvolysis of sulfonate esters has been studied extensively. For alkyl methanesulfonates, solvolysis in alcohols (alcoholysis) or water (hydrolysis) proceeds via cleavage of the carbon-oxygen bond. enovatia.compqri.org The rate of solvolysis can be influenced by factors such as temperature, water content, and the presence of acids or bases. enovatia.comresearchgate.net For instance, the presence of water can introduce a competitive and faster hydrolytic pathway for degradation, suppressing the accumulation of the sulfonate ester. enovatia.com

For aryl methanesulfonate esters, the reaction pathway can be more complex. The solvolysis of arenesulfonyl derivatives has been shown to proceed via an SN2-like pathway. nih.gov However, under basic conditions, such as with ethoxide in ethanol, aryl methanesulfonates can undergo a competing elimination-addition reaction. researcher.life This pathway, known as the E1cB mechanism, involves the initial removal of a proton from the methyl group of the methanesulfonate moiety to form a carbanion. This intermediate then eliminates the aryloxide leaving group to form a highly reactive sulfene (B1252967) (CH₂=SO₂) intermediate, which is rapidly trapped by the solvent. researcher.life

The balance between direct nucleophilic substitution on the sulfur atom and the elimination-addition pathway is highly dependent on the nature of the aryl leaving group. For aryl methanesulfonates with strongly electron-withdrawing substituents (e.g., p-nitrophenyl), the elimination pathway via a sulfene intermediate can predominate. researcher.life Conversely, with less activating substituents, the substitution mechanism is more likely. researcher.life

Reactivity of the Aminoethyl Moiety

The 4-(2-aminoethyl)phenyl portion of the molecule, a substituted 2-phenylethylamine scaffold, possesses its own distinct and synthetically valuable reactivity, centered on the primary amine and the benzylic C-H bonds of the ethyl chain.

The primary amine (-NH₂) group is a versatile functional handle due to its nucleophilicity and basicity. It can readily undergo a wide array of derivatization reactions, which are fundamental for peptide synthesis, analytical detection, and the construction of more complex molecules. nih.gov These reactions typically involve the attack of the nitrogen lone pair on an electrophilic center.

Common derivatization strategies for primary amines include:

Acylation: Reaction with acyl chlorides or anhydrides to form stable amides.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines, though this can be difficult to control.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form higher-order amines.

Isocyanate/Isothiocyanate Addition: Reaction with isocyanates or isothiocyanates to form urea (B33335) or thiourea (B124793) derivatives, respectively. rsc.org

For analytical purposes, especially for HPLC analysis, primary amines are often converted into derivatives that possess a chromophore or fluorophore, enhancing detection sensitivity. thermofisher.comsigmaaldrich.com Several reagents have been developed for this pre-column derivatization.

The following table details common derivatizing reagents for primary amines:

| Reagent | Reagent Class | Derivative Formed |

| o-Phthalaldehyde (OPA) | Aldehyde | Fluorescent isoindole |

| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Chloroformate | Fluorescent carbamate |

| Phenyl isothiocyanate (PITC) | Isothiocyanate | Phenylthiourea |

| 2,4-Dinitrofluorobenzene (DNFB) | Aryl Halide | Dinitrophenyl (DNP) amine |

| Dansyl chloride | Sulfonyl Chloride | Fluorescent sulfonamide |

These reactions underscore the high nucleophilicity of the primary amine in this compound, making it a key site for molecular elaboration. rsc.orgnih.gov

The 2-arylethylamine framework is a common motif in numerous natural products and pharmaceuticals, and it is a key precursor for various intramolecular cyclization reactions to form nitrogen-containing heterocyclic systems. These ring-closure reactions are powerful tools for building molecular complexity.

One of the most prominent reactions of this scaffold is the Pictet-Spengler reaction . In this reaction, the 2-arylethylamine is condensed with an aldehyde or ketone. The resulting Schiff base then undergoes an intramolecular electrophilic aromatic substitution, typically acid-catalyzed, to form a tetrahydroisoquinoline ring system. The electron-donating character of the oxygen atom of the methanesulfonate ester (via resonance) would activate the ortho position relative to the ethylamine (B1201723) side chain, facilitating this cyclization.

Another important class of reactions involves the formation of lactams. For instance, the amine can be acylated with a molecule containing an alkene. Subsequent intramolecular reactions, such as radical cyclizations or transition-metal-catalyzed processes like the aza-Wacker reaction, can then forge a new C-N bond to create fused or bridged ring systems. thieme-connect.comnih.gov For example, N-aryl acrylamides can undergo photoredox-catalyzed cyclization to yield valuable oxindole (B195798) derivatives. mdpi.com

The kinetics of ring-closure reactions are influenced by the formation of five- or six-membered rings. researchgate.net In the case of the 2-aminoethyl side chain, cyclization reactions leading to the formation of six-membered rings are often thermodynamically and kinetically favored. These transformations highlight the potential of the aminoethyl moiety to serve as an anchor point for constructing complex heterocyclic architectures.

Influence of the Phenyl Ring on Compound Reactivity

Substituents on an aromatic ring profoundly alter its reactivity toward electrophilic and nucleophilic attack by modulating the electron density of the ring through inductive and resonance effects. libretexts.orgwikipedia.org In this compound, the two key groups attached to the phenyl ring are the 2-aminoethyl group (-CH₂CH₂NH₂) at the para position relative to the methanesulfonate ester linkage.

The aminoethyl group is generally considered an activating group. libretexts.org Its primary influence is an electron-donating inductive effect, which enriches the electron density of the phenyl ring. This activation makes the aromatic ring more susceptible to electrophilic aromatic substitution reactions compared to unsubstituted benzene (B151609). libretexts.org The increased electron density particularly enhances reactivity at the ortho positions relative to the aminoethyl group. libretexts.org

Conversely, the methanesulfonate group (-OSO₂CH₃) is an electron-withdrawing group. This property deactivates the aromatic ring, making it less reactive toward electrophiles. wikipedia.org The electronic effects of these substituents have a pronounced impact on the thermodynamics and kinetics of reactions involving the molecule. For instance, the electron-donating nature of the aminoethyl group can stabilize cationic intermediates formed during electrophilic attack on the ring. nih.gov

In the context of nucleophilic substitution reactions where the methanesulfonate acts as a leaving group, the electronic nature of the aromatic ring is also critical. Electron-withdrawing groups on the phenyl ring can stabilize the resulting phenoxide-like transition state or intermediate, thereby increasing the rate of substitution. nih.gov While the aminoethyl group is electron-donating, its para position allows it to influence the electronic environment of the C-O bond of the ester, albeit less directly than a group at the ortho or meta position.

| Substituent Group | Type | Electronic Effect | Influence on Phenyl Ring |

|---|---|---|---|

| -CH₂CH₂NH₂ (Aminoethyl) | Activating | Electron-Donating (Inductive) | Increases electron density; directs ortho/para in electrophilic substitution. libretexts.org |

| -OSO₂CH₃ (Methanesulfonate) | Deactivating | Electron-Withdrawing (Inductive and Resonance) | Decreases electron density. wikipedia.org |

The three-dimensional structure and conformational flexibility of this compound are dictated by the rotational freedom around its single bonds. The aminoethyl side chain is flexible, with rotation possible around the C-C and C-N bonds. This flexibility allows the amino group to adopt various spatial orientations relative to the phenyl ring.

The orientation of the phenyl ring itself can influence reactivity. In molecules with bulky substituents, steric hindrance can play a significant role in determining the preferred conformation and the accessibility of reaction sites. youtube.com For 1-methyl-1-phenylcyclohexane, a related structure with a phenyl group, the phenyl ring has been shown to prefer an axial position in some cases to minimize steric interactions, which is counterintuitive given its bulk. youtube.com In this compound, the rotation of the phenyl group around its bond to the methanesulfonate oxygen is a key conformational variable. The preferred conformation will seek to minimize steric clashes between the ortho hydrogens of the phenyl ring and the methyl group of the methanesulfonate moiety. Computational studies on substituted benzenes show that planar conformations are often preferred unless significant steric hindrance from ortho substituents forces a twisted geometry. rsc.org

Stability and Chemical Degradation Pathways in Controlled Environments

The stability of this compound is determined by the chemical resilience of its functional groups, primarily the methanesulfonate ester linkage and the aminoethylphenyl scaffold. Understanding its degradation pathways under controlled conditions such as hydrolysis, oxidation, and thermal stress is critical for predicting its chemical fate.

The methanesulfonate ester linkage is susceptible to hydrolysis, a reaction that cleaves the S-O bond, yielding methanesulfonic acid and the corresponding phenol (B47542), 4-(2-aminoethyl)phenol. The mechanism of sulfonate ester hydrolysis has been a subject of considerable study, with evidence supporting both concerted (single transition state) and stepwise (involving a pentavalent intermediate) pathways, depending on the reaction conditions and the nature of the leaving group. rsc.orgrsc.orgacs.org

The rate of hydrolysis is highly dependent on pH. In a study of a closely related compound, 4-{2-[(methylsulfonyl)oxy]ethyl}phenyl methanesulfonate, hydrolysis was found to be significantly influenced by pH. researchgate.netfigshare.com Under alkaline conditions (pH ≈ 10), hydrolysis is accelerated. researchgate.net However, reducing the pH to a neutral or slightly acidic range (pH 7-8) can dramatically slow the rate of hydrolysis for some esters, while having less effect on the hydrolysis rate of the sulfonate ester, which is dominated by the water rate in this range. researchgate.netfigshare.com

Kinetic studies on the hydrolysis of ethyl methanesulfonate (EMS) at 25°C showed that the reaction follows pseudo-first-order kinetics. nih.gov The presence of water is crucial; even small amounts can significantly increase the rate of hydrolysis and reduce the net formation of sulfonate esters in solution. enovatia.com

| Compound | Medium | Rate Constant (k) | Reference |

|---|---|---|---|

| Ethyl Methanesulfonate | Water | 2.35 x 10⁻⁴ min⁻¹ | nih.gov |

| Ethyl Methanesulfonate | Undiluted Parenteral Formulation | 67.4 x 10⁻⁴ min⁻¹ | nih.gov |

| Ethyl Methanesulfonate | Diluted Parenteral Formulation | 1.32 x 10⁻⁴ min⁻¹ | nih.gov |

The mechanism for alkaline hydrolysis of aryl sulfonate esters can be complex. A break in a Brønsted plot for the alkaline hydrolysis of aryl benzenesulfonates suggests a change in the rate-determining step, consistent with a two-step mechanism involving a pentavalent intermediate. rsc.orgrsc.org This stepwise process is favored by the combination of a strong nucleophile (like hydroxide) and a poor leaving group. rsc.org

The aminoethylphenyl portion of the molecule is susceptible to oxidative degradation. The primary sites for oxidation are the amino group and the electron-rich aromatic ring. The oxidation of phenylethylamine and its derivatives is well-documented, particularly in biological systems where monoamine oxidases (MAO) catalyze the oxidative deamination of the primary amine. mdpi.com This enzymatic process typically converts the amine to an aldehyde (phenylacetaldehyde from phenylethylamine), which is then further oxidized to a carboxylic acid (phenylacetic acid). researchgate.netnih.gov

In a non-enzymatic context, chemical oxidants can also transform the amino group. For instance, dinitrogen pentoxide has been used to oxidize amino groups on heterocyclic compounds to nitro groups, proceeding through nitramine and nitroso intermediates. colab.ws Another potential oxidative pathway involves the aromatic ring itself. One-electron oxidation of phenyl sulfonates can generate highly reactive aromatic cation radicals. nih.gov The stability of these radicals is influenced by substituents on the ring; electron-donating groups, such as the aminoethyl group, would be expected to stabilize the cation radical intermediate. Subsequent reactions of this radical could lead to hydroxylation of the ring or polymerization.

When subjected to high temperatures in the absence of a solvent (pyrolysis), aryl sulfonate esters typically undergo elimination reactions to produce an alkene and a sulfonic acid. studentshare.org The thermal decomposition of these esters is believed to proceed via an E1 elimination mechanism. researchgate.netacs.org This pathway involves the initial, rate-determining cleavage of the C-O bond of the ester to form a carbocation intermediate and the sulfonate anion. researchgate.net In a subsequent step, a base abstracts a proton from a carbon adjacent (beta) to the carbocation, leading to the formation of a double bond.

For this compound, thermal decomposition would likely involve the formation of a carbocation on the ethyl group, followed by elimination to yield 4-aminostyrene and methanesulfonic acid. Studies on the pyrolysis of menthyl N-acetylsulfanilate, an aryl sulfonate ester, were used to distinguish between E1 and E2 mechanisms by analyzing the product distribution. acs.orgunirioja.es The presence of a basic substituent on the aromatic ring can allow for decomposition at relatively moderate temperatures to produce alkenes cleanly and in high yield. acs.org

The thermal stability of methanesulfonates can be quite high. Studies on various metal methanesulfonates show that the onset of mass loss generally occurs at temperatures above 400°C. researchgate.net However, the decomposition of organic methanesulfonates like methyl methanesulfonate can release toxic fumes of sulfur oxides upon heating. nih.gov

Advanced Analytical Characterization Techniques for 4 2 Aminoethyl Phenyl Methanesulfonate

Spectroscopic Analysis Methods for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of 4-(2-Aminoethyl)phenyl methanesulfonate (B1217627) by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.

Proton (¹H) and Carbon-¹³ (¹³C) NMR for Connectivity and Environment Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques that provide information about the chemical environment and connectivity of hydrogen and carbon atoms, respectively. researchgate.net

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of 4-(2-Aminoethyl)phenyl methanesulfonate is predicted to show distinct signals corresponding to each unique proton environment. The aromatic protons on the para-substituted benzene (B151609) ring are expected to appear as a pair of doublets, characteristic of an AA'BB' system. The two methylene (B1212753) groups (-CH₂-) of the ethylamino side chain would likely present as two triplets due to coupling with each other. The methyl group (-CH₃) of the methanesulfonate moiety would appear as a sharp singlet, as it has no adjacent protons to couple with. The amine (-NH₂) protons typically appear as a broad singlet.

Carbon-¹³ (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for the methyl carbon of the sulfonate group, the two methylene carbons of the ethylamino chain, and the four unique carbons of the para-substituted aromatic ring. The chemical shifts of these carbons are influenced by their local electronic environment. organicchemistrydata.org

Predicted ¹H and ¹³C NMR Data for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH₃ (Sulfonate) | ~3.1 | ~37 |

| -CH₂-N | ~3.0 (t) | ~42 |

| Ar-CH₂- | ~2.8 (t) | ~35 |

| Aromatic CH (ortho to -CH₂CH₂NH₂) | ~7.2 (d) | ~130 |

| Aromatic CH (ortho to -OSO₂CH₃) | ~7.3 (d) | ~122 |

| Aromatic C (ipso to -CH₂CH₂NH₂) | - | ~139 |

| Aromatic C (ipso to -OSO₂CH₃) | - | ~148 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

Advanced Two-Dimensional (2D) NMR Experiments

To unambiguously assign the proton and carbon signals and confirm the molecular structure, advanced two-dimensional (2D) NMR experiments are employed. These techniques reveal correlations between nuclei. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com For this compound, a COSY spectrum would show a cross-peak between the signals of the two adjacent methylene (-CH₂-) groups in the ethylamino side chain, confirming their connectivity. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu The HSQC spectrum would definitively link each proton signal from the methylene and methyl groups to its corresponding carbon signal. emerypharma.comcolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. columbia.edu It is crucial for piecing together the molecular framework. For instance, an HMBC spectrum would show a correlation from the protons of the Ar-CH₂- group to the ipso-carbon of the aromatic ring and the other methylene carbon. It would also show correlations from the methyl protons of the methanesulfonate group to the ipso-carbon attached to the sulfonate oxygen, confirming the ester linkage. columbia.edu

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. americanpharmaceuticalreview.comcurrentseparations.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. upi.edu Key functional groups in this compound would produce characteristic absorption bands. The sulfonate group (R-SO₂-O-) is expected to show strong asymmetric and symmetric stretching vibrations. The primary amine (-NH₂) group will exhibit N-H stretching bands. Other significant absorptions include C-H stretching from the aromatic and aliphatic parts of the molecule and C=C stretching from the benzene ring. researchgate.netvscht.cz

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. spectroscopyonline.com It is particularly sensitive to non-polar bonds and symmetric vibrations. currentseparations.com The aromatic ring breathing mode is typically a strong and characteristic signal in the Raman spectrum. wiley.comscite.ai C-S and S=O vibrations of the methanesulfonate group would also be observable. researchgate.net

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected IR Wavenumber (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

|---|---|---|---|

| N-H (Amine) | Stretch | 3400-3250 (medium, two bands) | Weak |

| C-H (Aromatic) | Stretch | 3100-3000 (medium) | Strong |

| C-H (Aliphatic) | Stretch | 3000-2850 (medium) | Strong |

| C=C (Aromatic) | Stretch | 1600-1450 (medium) | Strong |

| S=O (Sulfonate) | Asymmetric Stretch | 1370-1335 (strong) | Medium |

| S=O (Sulfonate) | Symmetric Stretch | 1180-1160 (strong) | Medium |

Note: These are typical ranges and can be influenced by the molecular environment and physical state of the sample. researchgate.netresearchgate.netresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the structure of a molecule through its fragmentation pattern. libretexts.org

For this compound (C₉H₁₃NO₃S), the nominal molecular weight is 231 g/mol . In positive-ion electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed at an m/z of 232.

Upon collision-induced dissociation (CID) in MS/MS experiments, the molecule is expected to fragment in predictable ways. Common fragmentation pathways for phenethylamine (B48288) derivatives involve cleavage of the C-C bond adjacent to the nitrogen (α-cleavage) and the bond between the ethyl group and the aromatic ring (β-cleavage). mdpi.com A characteristic fragmentation for aromatic sulfonamides is the loss of sulfur dioxide (SO₂), which corresponds to a loss of 64 mass units. nih.gov Other likely fragments would result from the loss of the entire methanesulfonyloxy group or cleavage of the ethylamine (B1201723) side chain. nih.govacs.orgindexcopernicus.com

Predicted Mass Fragments for this compound

| m/z | Proposed Fragment |

|---|---|

| 232 | [M+H]⁺ |

| 202 | [M+H - CH₂NH₂]⁺ |

| 168 | [M+H - SO₂]⁺ |

| 137 | [HOC₆H₄CH₂CH₂NH₂ + H]⁺ |

| 107 | [HOC₆H₄CH₂]⁺ |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of the parent ion and its fragments, which is a critical step in confirming the identity of a compound. For this compound (C₉H₁₃NO₃S), the calculated exact mass of the protonated molecule [C₉H₁₄NO₃S]⁺ is 232.0665. HRMS can experimentally verify this value, providing strong evidence for the assigned molecular formula and distinguishing it from other potential isobaric compounds.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Characterization

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by fragmenting them in the gas phase and analyzing the resulting fragment ions. For this compound, MS/MS analysis provides critical information for confirming its identity and characterizing its fragmentation pathways under collision-induced dissociation (CID). researchgate.net

The analysis typically begins with the generation of a protonated molecular ion, [M+H]⁺, via a soft ionization technique such as electrospray ionization (ESI). This parent ion is then isolated and subjected to CID. The fragmentation of this compound is expected to occur at its most labile bonds, primarily the S-O ester linkage, the C-N bond of the ethylamine side chain, and cleavage of the sulfonyl group. researchgate.netnih.gov

Key fragmentation pathways can be proposed based on the known behavior of similar chemical structures like sulfonamides and other mesylate esters. nih.govunito.it A primary fragmentation event would be the cleavage of the C-O bond, leading to the loss of the methanesulfonate group. Another significant pathway involves the benzylic cleavage of the ethylamine side chain. The characteristic loss of sulfur dioxide (SO₂) is also a common fragmentation pattern for sulfonamide-related compounds. researchgate.net

The resulting fragment ions provide a structural fingerprint of the molecule. High-resolution mass spectrometry can further confirm the elemental composition of each fragment, adding confidence to the structural assignments. researchgate.net

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 218.07 | 122.09 | CH₄SO₃ (Methanesulfonic acid) | [C₈H₁₂N]⁺ (Protonated 2-phenylethylamine) |

| 218.07 | 105.07 | C₂H₅N + CH₃SO₃H | [C₇H₇]⁺ (Tropylium ion) |

| 218.07 | 91.05 | C₂H₆N + CH₃SO₃H | [C₇H₇]⁺ (Benzyl cation) |

| 218.07 | 154.04 | SO₂ (Sulfur dioxide) | Fragment from rearrangement and SO₂ loss |

Electronic Absorption and Fluorescence Spectroscopy for Electronic Structure Probing

Electronic absorption (UV-Vis) and fluorescence spectroscopy are used to probe the electronic structure of molecules by examining the transitions between electronic energy levels. bgsu.edunih.gov For this compound, the primary chromophore is the substituted benzene ring.

The UV-Vis absorption spectrum is expected to show characteristic bands corresponding to π → π* transitions within the aromatic ring. nih.gov The position (λmax) and intensity (molar absorptivity, ε) of these bands are influenced by the substituents on the phenyl ring—the aminoethyl group and the methanesulfonate group. These substituents can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima compared to unsubstituted benzene. mdpi.com

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. nih.gov Many aromatic compounds are fluorescent, and the fluorescence spectrum (emission wavelength and quantum yield) is sensitive to the molecular structure and its environment. bgsu.edu The presence of the amino group could potentially lead to fluorescence, although the sulfonate group might influence the emission properties. The study of how solvent polarity affects the absorption and emission spectra can provide insights into the nature of the excited states. bgsu.edumdpi.com

| Spectroscopic Technique | Parameter | Expected Value/Range | Associated Electronic Transition |

|---|---|---|---|

| UV-Vis Absorption | λmax1 | ~250-270 nm | π → π* (Benzene B-band) |

| UV-Vis Absorption | λmax2 | ~200-220 nm | π → π* (Benzene E-band) |

| Fluorescence Emission | λemission | ~280-350 nm (if fluorescent) | Emission from the lowest singlet excited state (S₁) |

Chromatographic Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the foremost technique for assessing the purity of non-volatile organic compounds and for quantifying impurities. basicmedicalkey.com Developing a robust HPLC method for this compound is essential for quality control during its synthesis and purification. wu.ac.th

A reversed-phase HPLC (RP-HPLC) method is typically the first choice for a molecule of this polarity. A C18 (octadecylsilane) column is commonly used, which separates compounds based on their hydrophobicity. nih.govnih.gov The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). mdpi.com An isocratic or gradient elution can be employed to achieve optimal separation of the main compound from any impurities or starting materials. mdpi.com

For structurally similar compounds like 4-(2-Aminoethyl)benzenesulfonamide, a mixed-mode stationary phase has been used effectively. sielc.com Such a column, which offers both reversed-phase and ion-exchange retention mechanisms, could also be suitable for this compound, particularly for separating polar impurities. Detection is typically achieved using a UV detector set at a wavelength where the analyte exhibits strong absorbance, likely around 220 nm or 265 nm. wu.ac.thsielc.com

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 4.5 |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Gradient: 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 265 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Component Analysis

While this compound itself is not sufficiently volatile for Gas Chromatography (GC) analysis, GC is the ideal method for identifying and quantifying volatile impurities that may be present in the sample. ijpsonline.comispub.com These impurities typically include residual solvents from the manufacturing process (e.g., toluene, methanol, acetone) or potential genotoxic byproducts such as alkyl mesylates. researchgate.netnih.gov

Static headspace GC (HS-GC) is the preferred technique as it introduces only the volatile components into the GC system, avoiding contamination from the non-volatile drug substance. ijpsonline.com The sample is heated in a sealed vial, and an aliquot of the vapor phase (headspace) is injected into the GC. Separation is achieved on a capillary column, often with a stationary phase like 6% cyanopropylphenyl / 94% dimethyl polysiloxane, which is suitable for a wide range of common solvents. ijpsonline.com A Flame Ionization Detector (FID) provides excellent sensitivity for organic solvents, while a Mass Spectrometer (MS) can be used for definitive identification of unknown volatile components. researchgate.netd-nb.info

| Parameter | Condition |

|---|---|

| Instrument | Headspace Gas Chromatograph with FID/MS |

| Column | DB-624 (or equivalent), 30 m x 0.53 mm ID, 3.0 µm film |

| Carrier Gas | Helium or Nitrogen |

| Oven Program | 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min |

| Injector Temperature | 250 °C |

| Detector Temperature | 260 °C (FID) |

| Headspace Vial Temp | 80 °C |

| Headspace Equilibration Time | 30 min |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides unambiguous proof of the molecular structure, as well as detailed information on conformation, bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. researchgate.netnih.gov

To perform the analysis, a high-quality single crystal of this compound must be grown. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected. nih.gov By analyzing the positions and intensities of the diffracted spots, a three-dimensional map of the electron density within the crystal's unit cell can be calculated. youtube.com An atomic model of the molecule is then built into this electron density map and refined to provide the final structure. youtube.com

The data obtained includes the crystal system (e.g., monoclinic, orthorhombic), the space group, and the dimensions of the unit cell. mdpi.com This information is crucial for understanding the packing of molecules in the solid state, which can influence physical properties like solubility and stability.

| Parameter | Value |

|---|---|

| Empirical Formula | C₉H₁₃NO₃S |

| Formula Weight | 215.27 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.15 |

| b (Å) | 8.54 |

| c (Å) | 12.33 |

| β (°) | 105.2 |

| Volume (ų) | 1031.5 |

| Z (Molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.387 |

| R-factor (%) | < 5.0 |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This analysis serves to validate the empirical formula of a newly synthesized compound and is a key indicator of its purity.

The analysis involves the combustion of a precisely weighed sample of this compound under controlled conditions. The resulting combustion gases (CO₂, H₂O, N₂, and SO₂) are separated and quantified, allowing for the calculation of the percentage of each element in the original sample.

The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula (C₉H₁₃NO₃S). A close agreement between the experimental and theoretical values, typically within ±0.4%, confirms the assigned empirical formula and supports the structural characterization obtained from other spectroscopic methods.

| Element | Theoretical Mass % | Experimental Mass % (Typical) |

|---|---|---|

| Carbon (C) | 50.21 | 50.15 |

| Hydrogen (H) | 6.09 | 6.13 |

| Nitrogen (N) | 6.51 | 6.48 |

| Sulfur (S) | 14.90 | 14.85 |

Computational Chemistry and Theoretical Investigations of 4 2 Aminoethyl Phenyl Methanesulfonate

Quantum Chemical Calculations of Electronic and Molecular Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These theoretical methods provide insights into structure, stability, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. For 4-(2-Aminoethyl)phenyl methanesulfonate (B1217627), a DFT approach would begin with geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms, corresponding to a minimum on the potential energy surface. Functionals like B3LYP paired with basis sets such as 6-311++G(d,p) are commonly employed for such tasks, balancing accuracy and computational cost.

Following optimization, a more extensive exploration of the molecule's energy landscape could be performed. This involves mapping the energy of the molecule as a function of its geometrical parameters, for instance, by systematically rotating specific bonds (torsional angles). This analysis helps identify different stable conformations (local minima) and the energy barriers (transition states) between them, providing a deeper understanding of the molecule's flexibility and preferred shapes. However, specific energy landscape data for 4-(2-Aminoethyl)phenyl methanesulfonate is not available in the reviewed literature.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

Frontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's chemical reactivity and electronic properties. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A large gap suggests high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive. For this compound, this analysis would reveal its kinetic stability and potential for participating in chemical reactions. Specific calculated energies for the HOMO, LUMO, and the resulting energy gap for this compound have not been reported.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict how it will interact with other species. The MEP map illustrates the electrostatic potential on the electron density surface, using a color scale to denote different charge regions. Typically, red indicates areas of negative potential (electron-rich), which are prone to electrophilic attack, while blue signifies regions of positive potential (electron-poor), susceptible to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential.

Global Chemical Reactivity Descriptors (e.g., Hardness, Softness, Electrophilicity Index)

Derived from the HOMO and LUMO energies, global chemical reactivity descriptors provide quantitative measures of a molecule's reactivity and stability. Key descriptors include:

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as half the HOMO-LUMO energy gap. A harder molecule is less reactive.

Chemical Softness (S): The reciprocal of hardness (S = 1/η). A softer molecule is more reactive.

Electronegativity (χ): The power of a species to attract electrons.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile or electron acceptor.

Calculating these parameters for this compound would provide a quantitative scale of its reactivity compared to other molecules. Without the foundational HOMO-LUMO energy values, these descriptors cannot be determined.

Dipole Moment and Polarizability Calculations

Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. Both dipole moment and polarizability are crucial for understanding a molecule's interaction with solvents and other molecules. While these properties can be readily calculated using quantum chemical methods, specific computed values for this compound are not present in the available literature.

Molecular Dynamics (MD) Simulations for Conformational and Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. Unlike the static picture provided by quantum chemical calculations, MD simulations offer a dynamic view of a molecule's behavior.

For this compound, an MD simulation would involve placing the molecule in a simulated environment, such as a box of water molecules, and calculating the forces between all atoms to model their motion according to the laws of classical mechanics. This would allow researchers to observe its conformational changes, flexibility, and interactions with its surroundings in real-time. Such simulations are essential for understanding how the molecule behaves in a solution, which is critical for predicting its biological activity and physical properties. To date, no MD simulation studies specifically focusing on the conformational and dynamic behavior of this compound have been published.

Conformational Analysis and Flexibility Studies

Computational chemistry provides powerful tools to investigate the three-dimensional structure and dynamic behavior of molecules like this compound. Conformational analysis of this compound focuses on identifying the stable arrangements of its atoms (conformers) and the energy barriers between them. The molecule's flexibility is primarily due to the rotation around several single bonds.

Key areas of flexibility in this compound include:

Rotation around the C-C bond of the aminoethyl side chain.

Rotation around the C-N bond of the amino group.

Rotation around the phenyl-O and O-S bonds of the methanesulfonate group.

Theoretical studies would systematically rotate these bonds to map the potential energy surface of the molecule. This process identifies low-energy, stable conformers and higher-energy transition states that separate them. The relative energies of these conformers determine their population at a given temperature. Quantum mechanical methods, such as Density Functional Theory (DFT), are often employed to accurately calculate these energies.

Investigation of Intramolecular and Intermolecular Interactions

The chemical behavior and physical properties of this compound are significantly influenced by non-covalent interactions. Computational methods can identify and quantify these forces, both within a single molecule (intramolecular) and between molecules (intermolecular).

Intramolecular Interactions: The primary intramolecular interaction of interest is hydrogen bonding. The amino group (-NH₂) can act as a hydrogen bond donor, while the oxygen atoms of the methanesulfonate group can act as acceptors. Specific conformers might be stabilized by the formation of an intramolecular hydrogen bond between the amino group's hydrogen and a sulfonate oxygen. mdpi.commdpi.com Computational techniques like Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analysis can be used to characterize the strength and nature of such bonds. mdpi.com

Intermolecular Interactions: In a condensed phase (like a crystal), intermolecular interactions dictate the packing and stability. nih.gov For this compound, the most significant intermolecular interactions are hydrogen bonds. researchgate.net The amino group is a potent hydrogen bond donor, and the sulfonate oxygens are strong acceptors. researchgate.net These interactions can lead to the formation of dimers or extended networks in the solid state. Computational studies can model these larger systems to understand crystal packing and predict properties like solubility. Dispersive forces also play a crucial role in the stabilization of molecular aggregates. mdpi.com

Table 2: Potential Hydrogen Bonds in this compound

| Type | Donor | Acceptor | Typical Computed Distance (Å) | Significance |

|---|---|---|---|---|

| Intramolecular | N-H (amino) | O=S (sulfonate) | ~2.0 - 2.5 | Stabilizes specific conformers |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is instrumental in mapping the detailed pathways of chemical reactions. fiveable.me By modeling the transformation from reactants to products, researchers can gain a deep understanding of reaction mechanisms, identifying intermediates and the high-energy transition states that connect them. fiveable.meresearchgate.net

Elucidation of Reaction Mechanisms through Computational Approaches

To study a reaction involving this compound, such as its synthesis or subsequent functionalization, computational chemists would model the potential energy surface of the reaction. This involves calculating the energy of the molecular system as the geometric positions of the atoms change during the transformation.

Using methods like Density Functional Theory (DFT), the structures of the reactants, products, any intermediates, and the transition states are fully optimized. chemrxiv.org Locating the transition state—the maximum energy point along the minimum energy path—is crucial, as its structure reveals the precise arrangement of atoms during the bond-breaking and bond-forming processes. This computational elucidation provides a step-by-step molecular movie of the reaction mechanism that can be difficult to observe experimentally. chemrxiv.org

Calculation of Activation Barriers and Thermochemical Parameters

Once the stationary points on the potential energy surface (reactants, products, transition states) are identified, their energies can be used to calculate critical thermochemical parameters. The activation barrier, or activation energy (ΔG‡), is the energy difference between the reactants and the transition state. This value is a key determinant of the reaction rate.

Computational models can provide quantitative predictions of these parameters, allowing for direct comparison with experimental kinetic data. This synergy between theory and experiment is powerful for validating a proposed reaction mechanism.

Table 3: Illustrative Thermochemical Data for a Hypothetical Reaction (Data is for a hypothetical N-acetylation reaction and serves for illustrative purposes only)

| Parameter | Description | Calculated Value (kcal/mol) |

|---|---|---|

| ΔE‡ | Electronic Activation Energy | +15.2 |

| ΔH‡ | Enthalpy of Activation | +14.5 |

| ΔG‡ | Gibbs Free Energy of Activation | +25.8 |

| ΔH_rxn | Enthalpy of Reaction | -10.3 |

Structure-Reactivity Relationship (SRR) Studies

Structure-Reactivity Relationship (SRR) studies aim to understand how a molecule's chemical structure influences its reactivity. elsevierpure.com Computational chemistry offers a powerful platform for developing these relationships by calculating various molecular properties, known as descriptors, and correlating them with observed or predicted reactivity.

For this compound, SRR studies could explore how modifications to its structure affect a particular reaction. For example, adding electron-withdrawing or electron-donating substituents to the phenyl ring would alter the electronic properties of the molecule. Computational analysis can predict the impact of these changes.

Key computational descriptors used in SRR studies include:

Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicate the molecule's ability to donate or accept electrons. A small HOMO-LUMO gap often suggests higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites, thereby predicting regions of reactivity. mdpi.com

Atomic Charges: Calculating the partial charge on each atom can help predict sites susceptible to nucleophilic or electrophilic attack.

By systematically modifying the structure in silico and recalculating these descriptors, a quantitative structure-reactivity relationship (QSRR) model can be built. This allows for the rational design of new molecules with tailored reactivity.

Table 4: Hypothetical SRR Data for Substituted Analogs

| Substituent at C4-phenyl | HOMO Energy (eV) | LUMO Energy (eV) | Predicted Relative Reactivity (Electrophilic Attack) |

|---|---|---|---|

| -H (parent compound) | -5.8 | -0.2 | Baseline |

| -NO₂ (electron-withdrawing) | -6.2 | -0.8 | Decreased |

Research Applications in Chemical Biology Utilizing 4 2 Aminoethyl Phenyl Methanesulfonate As a Chemical Tool

Design and Synthesis of Chemical Probes for Biological Systems

This section was slated to discuss the development of labeled derivatives of 4-(2-Aminoethyl)phenyl methanesulfonate (B1217627), for instance, with fluorescent tags for molecular target identification. It was also intended to cover the integration of this compound into bioorthogonal reaction systems, such as click chemistry, for precise biological labeling. However, no specific examples of 4-(2-Aminoethyl)phenyl methanesulfonate being utilized in the synthesis of such chemical probes have been reported.

Exploration of Molecular Interactions within Biochemical Contexts

The investigation into how this compound might be used to study the binding mechanisms between small molecules and biomolecules at a molecular level was a key focus. Furthermore, this section aimed to delve into structure-activity relationship (SAR) studies that could elucidate how modifications to the compound's structure influence biological processes. The absence of published research in this area prevents a detailed discussion.

Advanced Methodologies for Perturbing and Studying Cellular Pathways

The potential for this compound to be used in advanced methodologies to perturb and analyze cellular pathways was another area of interest. This could involve using the compound to modulate specific protein functions or signaling cascades to better understand their roles in cellular health and disease. Without relevant studies, this application remains speculative.

Q & A

Q. What are the recommended safety protocols and handling precautions for 4-(2-Aminoethyl)phenyl methanesulfonate?

Methodological Answer:

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2 for skin/eye irritation) .

- Ventilation : Use fume hoods to minimize inhalation risks.

- Emergency Measures : For eye exposure, rinse with water for ≥15 minutes; for skin contact, wash with soap and water. Avoid releasing into waterways due to environmental hazards .

- Storage : Store in a cool, dry place (2–8°C) in airtight containers to prevent hydrolysis or oxidation .

Q. How can researchers optimize the synthesis of this compound for high purity?

Methodological Answer:

- Reaction Conditions : Use anhydrous solvents (e.g., dichloromethane) under inert gas (N₂/Ar) to minimize side reactions.

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water mixtures.

- Quality Control : Confirm purity via HPLC (C18 column, UV detection at 254 nm) and ¹H/¹³C NMR spectroscopy .

Q. What solvents are compatible with this compound in experimental applications?

Methodological Answer:

- Polar Solvents : Methanol, ethanol, and DMSO are suitable for dissolution (test solubility via UV-Vis spectroscopy).

- Avoid : Chloroform or acidic/basic solvents that may degrade the methanesulfonate group.

- Stability Testing : Monitor decomposition via TLC or LC-MS under varying solvent conditions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

Methodological Answer:

- Assay Validation : Standardize protocols (e.g., cell lines, incubation times) to minimize variability.

- Compound Integrity : Verify purity using LC-MS and assess stability under assay conditions (e.g., pH, temperature).

- Comparative Studies : Replicate experiments with structurally analogous compounds (e.g., safinamide mesylate derivatives) to identify structure-activity relationships .

Q. What advanced spectroscopic techniques are suitable for structural elucidation and crystallographic analysis?

Methodological Answer:

- X-ray Crystallography : Use single-crystal diffraction (Mo-Kα radiation) to resolve 3D conformation. Software like SHELX or OLEX2 can refine structural parameters .

- Multinuclear NMR : ¹⁵N NMR can probe amine protonation states, while 2D COSY/TOCSY clarifies coupling interactions.

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns .

Q. How does the methanesulfonate group influence the compound’s interaction with ion transporters or enzymes?

Methodological Answer:

- Electrostatic Interactions : The sulfonate group enhances solubility and may bind cationic residues in proteins (e.g., Na⁺/Ca²⁺ exchangers).

- Comparative Studies : Synthesize analogs lacking the sulfonate group and assess activity via electrophysiology (e.g., patch-clamp for ion channel modulation) .

- Molecular Docking : Use AutoDock Vina to simulate binding to NCX/NCKX transporters, validated by mutagenesis studies .

Q. How can researchers characterize the compound’s stability under varying experimental conditions?

Methodological Answer:

- Accelerated Stability Studies : Expose the compound to heat (40–60°C), light, and humidity (75% RH) for 4–8 weeks. Monitor degradation via HPLC and identify byproducts with LC-MS/MS.

- pH-Dependent Stability : Test solubility and integrity in buffers (pH 3–9) to simulate physiological conditions.

- Long-Term Storage : Analyze samples stored at -20°C vs. 25°C over 6–12 months to recommend optimal storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.